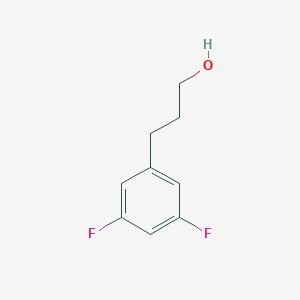

3-(3,5-Difluorophenyl)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3,5-difluorophenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O/c10-8-4-7(2-1-3-12)5-9(11)6-8/h4-6,12H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGNBOGNLNGJULC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)CCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00555085 | |

| Record name | 3-(3,5-Difluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105219-37-2 | |

| Record name | 3-(3,5-Difluorophenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformative Chemistry of 3 3,5 Difluorophenyl Propan 1 Ol

Hydroxyl Group Functionalizations and Derivatives

The primary alcohol (-OH) group is the most reactive site for many common organic reactions, enabling its conversion into a variety of other functional groups.

As a primary alcohol, 3-(3,5-difluorophenyl)propan-1-ol can be oxidized to form either an aldehyde or a carboxylic acid, depending on the chosen reagents and reaction conditions. chemguide.co.ukpassmyexams.co.uk

Partial Oxidation to Aldehyde: The selective oxidation to the corresponding aldehyde, 3-(3,5-difluorophenyl)propanal, requires mild oxidizing agents and careful control of the reaction setup. libretexts.org Typically, this is achieved by using an excess of the alcohol and distilling the aldehyde as it forms to prevent further oxidation. chemguide.co.ukpassmyexams.co.uk Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC) or using an acidified solution of sodium or potassium dichromate(VI) with immediate distillation. passmyexams.co.uklibretexts.org The reaction involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the adjacent carbon. passmyexams.co.uk

Full Oxidation to Carboxylic Acid: For complete oxidation to 3-(3,5-difluorophenyl)propanoic acid, stronger oxidizing agents or more vigorous conditions are necessary. chemguide.co.uk This transformation is typically accomplished by heating the alcohol under reflux with an excess of an oxidizing agent like potassium dichromate(VI) or sodium dichromate(VI) in acidified solution. savemyexams.comlibretexts.org The reaction proceeds through the intermediate aldehyde, which is further oxidized in the reaction mixture. chemguide.co.uklibretexts.org

| Starting Material | Product | Reagents and Conditions | Reaction Type |

| 3-(3,5-Difluorophenyl)propan-1-ol | 3-(3,5-Difluorophenyl)propanal | Pyridinium chlorochromate (PCC); or K₂Cr₂O₇/H⁺, excess alcohol, distillation | Partial Oxidation |

| 3-(3,5-Difluorophenyl)propan-1-ol | 3-(3,5-Difluorophenyl)propanoic acid | K₂Cr₂O₇/H⁺ or Na₂Cr₂O₇/H⁺, excess oxidant, reflux | Full Oxidation |

While the hydroxyl group itself is not directly reduced, it can be transformed into a functional group amenable to reduction, effectively deoxygenating the molecule to its alkane analogue, 1,3-difluoro-5-propylbenzene. A standard two-step method involves converting the alcohol into a tosylate ester, followed by reduction with a strong hydride reagent like lithium aluminum hydride (LiAlH₄). This process first turns the poor leaving group (-OH) into a good leaving group (-OTs), which is then displaced by a hydride ion.

The hydroxyl group of 3-(3,5-difluorophenyl)propan-1-ol readily participates in ester and ether formation.

Esterification: In the presence of a carboxylic acid and an acid catalyst (commonly sulfuric acid), the alcohol undergoes Fischer-Speier esterification to produce an ester. researchgate.net This is a reversible condensation reaction where water is eliminated. The reaction equilibrium can be driven towards the product by removing water as it forms.

Etherification: The synthesis of ethers from 3-(3,5-difluorophenyl)propan-1-ol can be achieved via methods like the Williamson ether synthesis. researchgate.net This involves first deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. This potent nucleophile then reacts with an alkyl halide in a nucleophilic substitution reaction (Sₙ2) to yield an unsymmetrical ether. researchgate.net

| Reaction Type | Reactants | Product | General Conditions |

| Fischer Esterification | 3-(3,5-Difluorophenyl)propan-1-ol + Carboxylic Acid (R-COOH) | 3-(3,5-Difluorophenyl)propyl ester | Acid catalyst (e.g., H₂SO₄), heat |

| Williamson Ether Synthesis | 1. 3-(3,5-Difluorophenyl)propan-1-ol + Strong Base (e.g., NaH) 2. Resulting Alkoxide + Alkyl Halide (R'-X) | 3-(3,5-Difluorophenyl)propyl ether | Anhydrous solvent |

The direct displacement of the hydroxyl group via nucleophilic substitution is difficult because it is a poor leaving group. Therefore, it must first be converted into a better leaving group. savemyexams.com

One common strategy is conversion to a halide. Treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can transform the alcohol into 3-(1-chloro-3,5-difluorophenyl)propane or 3-(1-bromo-3,5-difluorophenyl)propane, respectively. Another approach is to convert the alcohol to a sulfonate ester, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride in the presence of a base like pyridine. These derivatives are excellent substrates for Sₙ2 reactions with a wide range of nucleophiles (e.g., cyanides, azides, thiols), allowing for the introduction of diverse functionalities onto the propyl chain.

Reactions Involving the Difluorophenyl Moiety and Propanol (B110389) Backbone

Functionalizing the 3,5-difluorophenyl ring presents a distinct set of challenges and opportunities compared to the hydroxyl group. The two fluorine atoms are strongly electron-withdrawing, which deactivates the aromatic ring towards traditional electrophilic aromatic substitution (EAS) reactions. Any EAS reaction would be directed by the activating, ortho-, para-directing propyl group and the deactivating, meta-directing fluorine atoms, likely leading to complex product mixtures or requiring harsh conditions.

A more viable strategy for modifying the ring is nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com The presence of strong electron-withdrawing groups, such as the two fluorine atoms, can stabilize the negative charge in the Meisenheimer intermediate formed during an SNAr reaction. nih.gov This makes the ring susceptible to attack by strong nucleophiles. In some cases, a fluorine atom itself can act as the leaving group, a characteristic feature of SNAr on highly fluorinated aromatic compounds. masterorganicchemistry.com The position of substitution would be ortho or para to the activating fluorine atoms.

Transformations Mediated by Fluorinated Alcohol Solvents and Promoters

Fluorinated alcohol solvents, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and 2,2,2-trifluoroethanol (B45653) (TFE), have emerged as powerful media for promoting a variety of challenging chemical reactions. bohrium.comnih.gov Their unique properties, including strong hydrogen-bond-donating ability, high ionizing power, and low nucleophilicity, enable them to stabilize cationic intermediates and facilitate reactions that are often sluggish or unsuccessful in conventional solvents. bohrium.comacs.org

These solvents are known to promote transformations such as:

C–H Activation: The polarity and acidity of HFIP can modulate inert C-H bonds, making them more susceptible to functionalization, often under transition-metal catalysis. nih.gov

Carbocation-driven Reactions: HFIP is particularly effective at stabilizing carbocationic species, facilitating reactions like Friedel-Crafts alkylations and ring-opening of epoxides and aziridines. acs.orgresearchgate.net

Cyclization Reactions: The solvent can promote intramolecular cyclization cascades, including terpene cyclizations, by stabilizing developing positive charges in the transition state. acs.org

While the general utility of fluorinated alcohols in promoting reactions on substrates with alcohol and phenyl functionalities is well-documented, specific examples detailing the transformation of 3-(3,5-difluorophenyl)propan-1-ol using HFIP or TFE as solvents or promoters are not extensively described in the reviewed literature. However, based on the established reactivity patterns, it is plausible that 3-(3,5-difluorophenyl)propan-1-ol could undergo reactions such as intramolecular Friedel-Crafts cyclization to form a dihydronaphthalene derivative or intermolecular etherification with suitable partners under promotion by these specialized solvents.

3-(3,5-Difluorophenyl)propan-1-ol as a Versatile Synthetic Building Block

The structural framework of 3-(3,5-difluorophenyl)propan-1-ol, featuring a reactive primary alcohol and a difluorinated aromatic ring, makes it a valuable building block in the synthesis of more complex molecules, particularly pharmaceutical intermediates. The fluorine atoms can enhance metabolic stability and binding affinity of the final target molecule.

The utility of the closely related difluorophenyl propanol scaffold is evident in the synthesis of important pharmaceutical compounds. For instance, analogs such as (1R)-1-(3,4-difluorophenyl)-3-nitropropan-1-ol are key intermediates in synthetic routes to Ticagrelor, a P2Y12 receptor antagonist used to prevent thrombotic events. quickcompany.ingoogle.com In these syntheses, the propanol derivative undergoes further chemical transformations, including cyclopropanation, to construct the core of the final active pharmaceutical ingredient. quickcompany.ingoogle.com

The primary alcohol group of 3-(3,5-difluorophenyl)propan-1-ol can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted into various leaving groups (e.g., tosylates, mesylates, or halides) for subsequent nucleophilic substitution reactions. For example, the related compound (S)-3-Chloro-1-(3,5-difluorophenyl)propan-1-ol serves as a precursor where the chloro group can be displaced by nucleophiles like amines or thiols to introduce further molecular diversity. smolecule.com These transformations open pathways to a wide array of derivatives, making 3-(3,5-difluorophenyl)propan-1-ol a versatile starting material for constructing complex molecular architectures. smolecule.com

Advanced Spectroscopic and Chromatographic Characterization in Research of 3 3,5 Difluorophenyl Propan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing unparalleled insight into the connectivity and environment of atoms within a molecule.

Proton (¹H) NMR and Carbon (¹³C) NMR

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that map the hydrogen and carbon frameworks of a molecule, respectively.

In the ¹H NMR spectrum of 3-(3,5-Difluorophenyl)propan-1-ol, the protons exhibit distinct chemical shifts and coupling patterns that are indicative of their specific chemical environments. The protons on the propyl chain and the aromatic ring can be distinguished, and their integrations correspond to the number of protons in each environment. docbrown.info The signals for the protons on the carbon adjacent to the hydroxyl group are typically found in the 3.4-4.5 ppm region due to the deshielding effect of the electronegative oxygen atom. libretexts.org The presence of acidic impurities can catalyze the exchange of the hydroxyl proton, often resulting in a singlet peak. libretexts.org

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments. docbrown.info For 3-(3,5-Difluorophenyl)propan-1-ol, distinct signals are expected for the three carbons of the propanol (B110389) chain and the carbons of the difluorophenyl ring. The carbon atom bonded to the hydroxyl group typically appears in the 50-65 ppm range. libretexts.org The chemical shifts of the aromatic carbons are influenced by the attached fluorine atoms.

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| 3-(3,5-Difluorophenyl)propan-1-ol | Aromatic protons, propyl chain protons, and hydroxyl proton signals are observed with characteristic shifts and multiplicities. | Signals for the three propyl carbons and the aromatic carbons are present, with the carbon attached to the -OH group appearing downfield. |

| Propan-1-ol | Proton ratios of 3:2:2:1 are observed. docbrown.info | Three distinct chemical shifts are present. docbrown.info |

| 3,5-Difluorophenol | Characteristic signals for aromatic protons and the hydroxyl proton. chemicalbook.com | Distinct signals for the aromatic carbons. spectrabase.com |

Fluorine (¹⁹F) NMR for Fluorinated Compounds

Given the presence of two fluorine atoms, Fluorine-19 (¹⁹F) NMR spectroscopy is an indispensable tool for characterizing 3-(3,5-Difluorophenyl)propan-1-ol. ¹⁹F NMR is highly sensitive and provides specific information about the chemical environment of the fluorine atoms. biophysics.org The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, making it a powerful probe for studying interactions and structural changes in fluorinated molecules. nih.govnih.gov For 3-(3,5-Difluorophenyl)propan-1-ol, a single signal would be expected in the ¹⁹F NMR spectrum due to the symmetrical substitution on the phenyl ring.

Advanced NMR Techniques for Conformational Analysis and Purity Assessment

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) can be utilized for conformational analysis by detecting through-space interactions between protons. mdpi.com This can provide insights into the preferred spatial arrangement of the phenyl ring relative to the propanol chain. NMR is also a powerful tool for assessing the purity of a sample, as the presence of impurities will give rise to additional, often identifiable, signals in the spectra. copernicus.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its mass-to-charge ratio (m/z) and its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. researchgate.net For 3-(3,5-Difluorophenyl)propan-1-ol (C₉H₁₀F₂O), the calculated exact mass is 172.06997126 Da. nih.gov HRMS analysis would confirm this molecular formula by providing an experimental mass value with a very low margin of error.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule by probing its vibrational modes. The IR spectrum arises from the absorption of infrared radiation at frequencies corresponding to the molecule's vibrational transitions, while Raman spectroscopy involves the inelastic scattering of monochromatic light.

For 3-(3,5-Difluorophenyl)propan-1-ol, the spectra reveal characteristic vibrations associated with its hydroxyl, alkyl, and difluorophenyl moieties. The most prominent feature in the IR spectrum is a broad absorption band in the region of 3500–3200 cm⁻¹, which is indicative of the O-H stretching vibration of the alcohol group, broadened by intermolecular hydrogen bonding. docbrown.info The aliphatic propyl chain gives rise to C-H stretching vibrations, typically observed around 2900 cm⁻¹. docbrown.info

Raman spectroscopy provides complementary information, particularly for the non-polar bonds of the carbon skeleton and the symmetric vibrations of the aromatic ring. While specific Raman data for this compound is not widely published, analysis of analogous structures like 1-propanol (B7761284) can provide insight into the expected spectral features. researchgate.net

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3500–3200 (broad) | O-H Stretch | Alcohol (-OH) |

| ~2900 | C-H Stretch | Alkyl (propyl chain) |

| 1600-1400 | C=C Stretch | Aromatic Ring |

| 1350-1070 | C-O Stretch | Primary Alcohol |

| 1250-1100 (strong) | C-F Stretch | Aryl Fluoride |

X-ray Crystallography for Solid-State Structure and Stereochemistry

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. cam.ac.uk By measuring the angles and intensities of X-rays diffracted by the electron clouds of the atoms in a crystal, a detailed molecular structure can be generated. cam.ac.ukcam.ac.uk This provides unambiguous data on bond lengths, bond angles, and the conformation of the molecule in the solid state. cam.ac.uk

As of the latest literature reviews, a single-crystal X-ray structure for 3-(3,5-Difluorophenyl)propan-1-ol has not been reported in publicly accessible databases. However, were the compound to be crystallized and analyzed, this technique would provide invaluable information. It would confirm the planarity of the difluorophenyl ring and the specific conformation (e.g., staggered or eclipsed) of the propanol side chain. Furthermore, it would reveal the details of the crystal packing and any intermolecular interactions, such as hydrogen bonds formed by the hydroxyl group, which govern the solid-state architecture. cam.ac.uk

| Parameter | Description |

|---|---|

| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-O, C-F). |

| Bond Angles | Angles between adjacent bonds (e.g., C-C-C, C-C-O). |

| Torsional Angles | Dihedral angles defining the molecule's conformation. |

| Intermolecular Interactions | Details of non-covalent bonds, such as hydrogen bonding and van der Waals forces. |

| Unit Cell Dimensions | The size and shape of the crystal's repeating unit. |

Chromatographic Methods for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating 3-(3,5-Difluorophenyl)propan-1-ol from impurities and for its quantitative determination. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the sample matrix and analytical goals.

Gas Chromatography (GC) is well-suited for the analysis of volatile and thermally stable compounds like 3-(3,5-Difluorophenyl)propan-1-ol. In a typical GC method, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The purity of intermediates is critical in multi-step syntheses, and GC provides a reliable way to detect and quantify residual starting materials or by-products. google.com A method for this compound would likely involve a polar capillary column and a flame ionization detector (FID) for routine purity checks or a mass spectrometer (MS) for definitive peak identification. google.comnih.gov

High-Performance Liquid Chromatography (HPLC) is a versatile alternative, particularly for less volatile impurities or when derivatization for GC is not desired. A reverse-phase HPLC (RP-HPLC) method is commonly used for compounds of similar polarity. For 3-(3,5-Difluorophenyl)propan-1-ol, a C18 column would likely be effective, using a mobile phase consisting of a gradient mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. sielc.com The use of an acid modifier like formic or phosphoric acid can improve peak shape and resolution. sielc.com Detection is typically achieved using a UV detector, set to a wavelength where the phenyl ring absorbs.

| Technique | Parameter | Typical Condition |

|---|---|---|

| Gas Chromatography (GC) | Column | Polar capillary column (e.g., wax-type) |

| Carrier Gas | Nitrogen or Helium google.com | |

| Injector Temperature | ~280-320 °C google.com | |

| Detector | Flame Ionization (FID) or Mass Spectrometry (MS) | |

| High-Performance Liquid Chromatography (HPLC) | Column | Reverse-Phase C18 (e.g., 5 µm, 4.6 x 250 mm) |

| Mobile Phase | Acetonitrile/Water gradient sielc.com | |

| Modifier | Formic Acid or Phosphoric Acid sielc.com | |

| Detector | UV (e.g., at 254 nm) |

Computational Chemistry and Molecular Modeling of 3 3,5 Difluorophenyl Propan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, which apply the principles of quantum mechanics, are fundamental to understanding the electronic nature of molecules. northwestern.edu These calculations can determine molecular structure, energy, and a variety of electronic properties that govern how a molecule will interact with others. northwestern.edu

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is employed to calculate optimized molecular geometries, vibrational frequencies, and various thermodynamic properties. researchgate.net For 3-(3,5-Difluorophenyl)propan-1-ol, DFT studies would focus on how the electron-withdrawing fluorine atoms influence the electron distribution across the aromatic ring and the propanol (B110389) side chain.

Key parameters derived from DFT calculations include global reactivity descriptors, which predict a molecule's chemical behavior. mdpi.com These include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. researchgate.netmdpi.com A smaller gap suggests the molecule is more likely to be reactive.

Ionization Potential (IP) and Electron Affinity (EA): These values relate to the energy required to remove an electron and the energy released when an electron is gained, respectively. They are fundamental to predicting a molecule's behavior in redox reactions. mdpi.com

Electronegativity (χ), Hardness (η), and Electrophilicity (ω): These calculated indices help to quantify the molecule's ability to attract electrons, its resistance to charge transfer, and its propensity to act as an electrophile. mdpi.comnih.gov

Table 1: Illustrative DFT-Calculated Reactivity Descriptors for 3-(3,5-Difluorophenyl)propan-1-ol This table presents hypothetical data based on typical values for similar fluorinated aromatic compounds to illustrate the output of DFT studies. Actual values would require specific calculations.

| Descriptor | Hypothetical Value | Significance |

|---|---|---|

| HOMO Energy | -7.5 eV | Indicates electron-donating ability |

| LUMO Energy | -0.8 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 6.7 eV | Relates to chemical stability and reactivity |

| Ionization Potential (IP) | 7.5 eV | Energy needed to remove an electron |

| Electron Affinity (EA) | 0.8 eV | Energy released upon gaining an electron |

| Electronegativity (χ) | 4.15 eV | Overall electron-attracting tendency |

| Hardness (η) | 3.35 eV | Resistance to change in electron distribution |

To understand how 3-(3,5-Difluorophenyl)propan-1-ol interacts with itself and with other molecules, computational methods like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are used. nih.gov

NBO analysis provides detailed information about the distribution of electron density, revealing the nature of chemical bonds and non-covalent interactions. nih.govnih.gov For this molecule, NBO analysis would quantify the charge distribution, highlighting the electronegative character of the fluorine and oxygen atoms. It would identify key orbital interactions, such as those between lone pairs on the oxygen atom and antibonding orbitals of adjacent groups, which stabilize certain molecular conformations.

QTAIM can be used to characterize the strength and nature of hydrogen bonds and other weak intermolecular interactions by analyzing the topology of the electron density. nih.gov This would be particularly useful for studying the hydrogen bond formed by the terminal hydroxyl group and potential weak interactions involving the fluorine atoms.

Molecular Dynamics Simulations for Conformational Landscapes and Solvent Effects

While quantum calculations often focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. nih.gov For a flexible molecule like 3-(3,5-Difluorophenyl)propan-1-ol, MD simulations are essential for exploring its conformational landscape.

Simulations would track the rotation around the single bonds of the propanol chain, revealing the most populated conformations and the energy barriers between them. A study on the related 1,3-propanediol (B51772) molecule in an aqueous solution showed that different conformations have distinct lifetimes, with some lasting only a few picoseconds. nih.gov For 3-(3,5-Difluorophenyl)propan-1-ol, the bulky difluorophenyl group would significantly influence the preferred conformations of the propyl chain.

Molecular Docking and Ligand-Biomolecule Interaction Studies in Chemical Design

In the context of drug design, molecular docking is a computational technique used to predict how a molecule (a ligand) binds to the active site of a biological target, such as an enzyme or a receptor. researchgate.net Although specific targets for 3-(3,5-Difluorophenyl)propan-1-ol are not defined in the literature, the methodology can be described.

The process involves placing the 3D structure of the ligand into the binding pocket of the protein and calculating a "docking score," which estimates the binding affinity. researchgate.net The simulation identifies the most favorable binding pose and the specific interactions that stabilize the complex. For 3-(3,5-Difluorophenyl)propan-1-ol, key interactions would likely involve:

Hydrogen Bonding: The terminal hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor, forming critical connections with polar residues in the binding site. nih.gov

Hydrophobic and Aromatic Interactions: The difluorophenyl ring can engage in hydrophobic interactions or pi-stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Halogen Bonding: The fluorine atoms could potentially form halogen bonds with electron-donating atoms in the protein's active site.

The results of docking studies guide the chemical modification of the ligand to improve its binding affinity and selectivity for the target. researchgate.net

Table 2: Illustrative Molecular Docking Results for 3-(3,5-Difluorophenyl)propan-1-ol This table shows a hypothetical example of docking results against a generic enzyme active site.

| Parameter | Result | Interpretation |

|---|---|---|

| Binding Affinity | -7.2 kcal/mol | Predicted strength of the ligand-protein interaction. |

| Hydrogen Bonds | -OH group with Serine-221, Aspartate-150 | The hydroxyl group is crucial for anchoring the ligand. |

| Hydrophobic Interactions | Phenyl ring with Leucine-88, Valine-112 | The aromatic ring fits into a non-polar pocket. |

Quantitative Structure-Activity Relationship (QSAR) and Chemoinformatics Applications

Quantitative Structure-Activity Relationship (QSAR) is a chemoinformatics method used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov To develop a QSAR model for analogues of 3-(3,5-Difluorophenyl)propan-1-ol, a library of related compounds would first need to be synthesized and their biological activity tested (e.g., enzyme inhibition).

Next, a wide range of molecular descriptors for each compound would be calculated. These descriptors quantify various aspects of the molecule's structure, including:

Physicochemical Properties: Lipophilicity (logP), molecular weight, polar surface area.

Electronic Descriptors: Dipole moment, partial charges on atoms (from quantum calculations).

Steric/Topological Descriptors: Molecular volume, shape indices, connectivity indices.

Statistical methods, such as multiple linear regression or partial least squares, are then used to create an equation that relates a combination of these descriptors to the observed activity. researchgate.net A successful QSAR model can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts towards the most promising candidates and reducing the time and cost of drug discovery. nih.gov

Applications of 3 3,5 Difluorophenyl Propan 1 Ol in Specialized Chemical and Materials Science Research

Role as a Precursor in Fine Chemical and Pharmaceutical Intermediate Synthesis

The value of 3-(3,5-Difluorophenyl)propan-1-ol as a precursor is most evident in the synthesis of fine chemicals and pharmaceutical intermediates. The presence of fluorine atoms can dramatically alter the physicochemical properties of a molecule, a feature extensively exploited in drug design. mdpi.comu-tokyo.ac.jp Fluorination can block sites of metabolic oxidation, increase a compound's binding affinity to target enzymes, and modulate its acidity (pKa) and membrane permeability. u-tokyo.ac.jp

While direct synthesis pathways for major drugs starting from 3-(3,5-Difluorophenyl)propan-1-ol are often proprietary, its structural motif is characteristic of key intermediates in medicinal chemistry. Halogenated phenylpropanol structures are integral to various biologically active compounds. For instance, a related m-chlorophenyl propanol (B110389) derivative is a precursor for a mood-modifying agent, highlighting the utility of this molecular backbone in developing therapeutics. googleapis.com The difluorophenyl group, in particular, enhances metabolic stability and lipophilicity, making it a valuable moiety for investigation. Research into analogous structures confirms their role as building blocks for more complex, biologically active molecules that may target enzymes, receptors, or ion channels. smolecule.com

The propanol side chain offers a reactive handle for further chemical modification. It can be oxidized to the corresponding aldehyde or ketone, or the hydroxyl group can be substituted to introduce other functional groups, allowing for the construction of diverse molecular libraries for screening and development. smolecule.com

Table 1: Impact of Fluorine Substitution in Pharmaceutical Design

| Property Affected | Consequence of Fluorination | Scientific Rationale | Citations |

|---|---|---|---|

| Metabolic Stability | Increased | The carbon-fluorine bond is very strong, making it resistant to cleavage by metabolic enzymes like Cytochrome P450. This can block common sites of oxidation. | u-tokyo.ac.jp |

| Binding Affinity | Enhanced | Fluorine can engage in favorable intermolecular interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets, increasing binding potency. | u-tokyo.ac.jp |

| Acidity (pKa) | Modified | The strong electron-withdrawing nature of fluorine lowers the pKa of nearby acidic or basic functional groups, affecting ionization state and solubility. | u-tokyo.ac.jp |

| Membrane Permeability | Improved | Strategic fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross biological membranes like the blood-brain barrier. | u-tokyo.ac.jp |

Development of Fluorine-Containing Functional Materials

The same properties that make fluorinated compounds attractive for pharmaceuticals also make them ideal for creating advanced functional materials. mdpi.com The introduction of fluorine imparts exceptional thermal stability, high resistance to chemical and oxidative degradation, and unique surface properties like hydrophobicity. mdpi.comman.ac.ukresearchgate.net Compounds such as 3-(3,5-Difluorophenyl)propan-1-ol serve as valuable fluorinated precursors or monomers for the synthesis of high-performance polymers and materials. man.ac.uk

These fluorinated materials find use in a wide array of applications, including:

Specialty Polymers: As a building block, it can be incorporated into polymers to create materials with tailored properties for demanding environments. researchgate.net

Advanced Coatings: Fluoropolymers are used to create surfaces that are water-repellent, non-stick, and resistant to weathering and UV degradation. mdpi.com

Electronic and Optical Devices: The low polarizability and unique electronic nature of the C-F bond are beneficial in materials designed for electronics, such as dielectrics with low permittivity or materials for optical fibers. researchgate.net

Energetic Materials: The high density and strong electron-withdrawing ability of fluorine are properties leveraged in the design of modern energetic materials with enhanced stability and performance. nih.gov

| Low Refractive Index | Bends light to a lesser degree than many other polymers. | The low polarizability of the C-F bond results in materials suitable for optical applications. | researchgate.net |

Advanced Organic Synthesis and Catalysis

In the realm of advanced organic synthesis, 3-(3,5-Difluorophenyl)propan-1-ol is a versatile building block. Its bifunctional nature—a reactive alcohol group and a tunable aromatic ring—allows it to participate in a wide range of chemical transformations. Modern synthetic chemistry increasingly relies on complex, multi-step pathways to construct novel molecules, and fluorinated synthons are critical to this enterprise.

The compound can be employed in various synthetic strategies:

Functional Group Interconversion: The primary alcohol can be readily converted into other functional groups such as esters, ethers, halides, or oxidized to an aldehyde, providing access to a host of different downstream products.

Carbon-Carbon Bond Formation: The aromatic ring can participate in reactions like Friedel-Crafts alkylation or acylation, while derivatives of the propanol chain can be used in reactions like the Michael addition to build more complex carbon skeletons. nih.gov

Catalysis: Fluorinated alcohols themselves can act as unique solvents or promoters in catalysis. For example, highly fluorinated alcohols like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) are known to promote challenging reactions due to their strong hydrogen-bond donating ability and high polarity. mdpi.com Furthermore, the compound can be a substrate in novel catalytic reactions, such as base-catalyzed intramolecular defluorination/O-arylation, which provides efficient routes to complex heterocyclic systems. organic-chemistry.org

Table 3: Examples of Advanced Synthetic Reactions Utilizing Fluorinated Building Blocks

| Reaction Type | Description | Relevance of Fluorinated Precursor | Citations |

|---|---|---|---|

| Intramolecular Cyclization | A reaction where a single molecule reacts with itself to form a ring. | A precursor like 3-(3,5-Difluorophenyl)propan-1-ol can be modified to contain a second reactive site, enabling the synthesis of novel fluorinated heterocycles. | organic-chemistry.org |

| Cross-Coupling Reactions | Formation of a bond between two different molecules, often catalyzed by a transition metal. | The difluorophenyl ring can be further functionalized (e.g., with bromine or iodine) to participate in Suzuki, Heck, or Sonogashira coupling reactions. | u-tokyo.ac.jp |

| Organocatalysis | The use of small organic molecules to catalyze reactions. | The unique electronic and steric properties of fluorinated scaffolds can be used to design new organocatalysts or to be substrates in organocatalytic transformations. | researchgate.net |

| Friedel-Crafts Reactions | Attaching substituents to an aromatic ring. | Fluorinated alcohols can serve as promoters for these reactions, while the difluorophenyl ring itself can be a substrate. | mdpi.com |

Integration with Emerging Technologies in Chemical Research

The intersection of chemistry with artificial intelligence is creating a new paradigm in scientific discovery. 3-(3,5-Difluorophenyl)propan-1-ol and similar foundational molecules are central to this revolution, serving as test cases and building blocks in the digital design of new substances.

The traditional process of materials discovery is often slow and resource-intensive. researchgate.net Artificial intelligence, particularly large language models (LLMs), is emerging as a powerful tool to accelerate this process. arxiv.orgresearchgate.net These models can process and integrate vast quantities of information from scientific literature to generate novel, testable hypotheses for materials with desired properties, often exceeding the scope of human intuition. arxiv.orgresearchgate.net

For a compound like 3-(3,5-Difluorophenyl)propan-1-ol, LLMs can be applied in several ways:

Property Prediction: By training on large datasets of molecular structures and their properties, AI models can predict the characteristics of new, hypothetical molecules derived from this precursor. github.com This allows researchers to screen vast chemical spaces in silico before committing to expensive and time-consuming laboratory synthesis.

Hypothesis Generation: LLMs can be prompted to suggest novel materials for specific applications (e.g., "design a polymer with high thermal stability and a specific dielectric constant") and propose precursor molecules, like 3-(3,5-Difluorophenyl)propan-1-ol, as starting points. arxiv.orgresearchgate.net

Synthesis Planning: Advanced AI frameworks, such as the LLMatDesign or Llamole systems, can go a step further. researchgate.netmit.edu After designing a target molecule, these tools can devise a plausible, step-by-step synthetic route, breaking down the process into known chemical reactions and suggesting the necessary reagents and conditions. mit.edu This end-to-end automation promises to dramatically shorten the discovery-to-synthesis lifecycle.

Table 4: Capabilities of Large Language Models in Materials Science

| Capability | Description | Example Application | Citations |

|---|---|---|---|

| Data Extraction | Processing unstructured text from scientific papers to create structured databases of materials, properties, and synthesis conditions. | Extracting all reported boiling points of fluorinated alcohols from the literature to build a predictive model. | github.com |

| Property Prediction | Using a material's structure or composition to predict its physical, chemical, or biological properties. | Predicting the binding affinity of a new drug candidate derived from 3-(3,5-Difluorophenyl)propan-1-ol. | github.com |

| Inverse Design | Starting with a set of desired properties and generating a chemical structure that is likely to exhibit them. | An LLM proposes a new fluoropolymer structure for a fuel cell membrane with high proton conductivity. | github.com |

| Automated Synthesis Planning | Devising a step-by-step chemical synthesis route for a novel, computer-designed molecule. | Generating a reaction pathway to create a complex material from simple precursors like 3-(3,5-Difluorophenyl)propan-1-ol. | mit.edu |

| Hypothesis Generation | Integrating scientific principles from diverse sources to propose non-obvious design strategies for new materials. | Suggesting that incorporating a difluorophenyl moiety could enhance the cryogenic properties of a high-entropy alloy. | arxiv.orgresearchgate.net |

Future Directions and Research Challenges in 3 3,5 Difluorophenyl Propan 1 Ol Chemistry

Design of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The imperative for greener chemical processes is driving significant research into novel synthetic pathways for 3-(3,5-Difluorophenyl)propan-1-ol that are both environmentally friendly and economically viable. A primary focus is the catalytic hydrogenation of precursors like 3,5-difluorocinnamaldehyde. The challenge lies in developing highly selective catalysts that can efficiently reduce the aldehyde and the carbon-carbon double bond in a single, streamlined step, thus minimizing waste and energy consumption.

Biocatalysis presents another promising avenue, offering the potential for reactions under mild, aqueous conditions. nih.govnih.gov The use of enzymes, such as alcohol dehydrogenases, could provide exceptional chemo- and stereoselectivity in the synthesis of 3-(3,5-Difluorophenyl)propan-1-ol. nih.gov Key research hurdles include the discovery and engineering of enzymes with high specificity and stability for industrial-scale applications. nih.govnih.gov

Exploration of Unconventional Chemical Transformations and Catalytic Pathways

Beyond refining existing methods, the exploration of unconventional chemical transformations is crucial for unlocking new synthetic possibilities. Transition-metal-catalyzed cross-coupling reactions, for instance, could enable the direct and modular construction of the 3-(3,5-difluorophenyl)propan-1-ol framework. A significant challenge is the design of robust catalysts that can withstand the functional groups present and deliver high yields.

A particularly exciting frontier is the use of C-H activation to directly functionalize the 3,5-difluorobenzene ring. nih.govmsu.edunih.gov This strategy would enhance atom economy by circumventing the need for pre-functionalized starting materials. msu.edu Overcoming the challenge of selectively activating and functionalizing the C-H bonds in the presence of the fluorine substituents is a primary research objective.

Photoredox catalysis is also emerging as a powerful tool, utilizing visible light to drive unique chemical reactions under mild conditions. mdpi.comnih.govresearchgate.netnih.govresearchgate.net This approach could enable novel bond-forming strategies for the synthesis of 3-(3,5-Difluorophenyl)propan-1-ol through radical-mediated pathways, offering different reactivity and selectivity compared to traditional thermal methods. mdpi.com

Advanced Computational Modeling for Deeper Mechanistic Understanding

Advanced computational modeling is poised to provide unprecedented insight into the chemical behavior of 3-(3,5-Difluorophenyl)propan-1-ol. Density Functional Theory (DFT) calculations are becoming instrumental in elucidating reaction mechanisms, predicting transition state structures, and calculating activation energies for its synthesis. mdpi.comresearchgate.netnih.govmdpi.comresearchgate.net This theoretical understanding can guide the rational design of more efficient catalysts and synthetic routes. researchgate.net

For instance, DFT studies can model the interaction of synthetic precursors with catalysts, shedding light on the factors that control selectivity. mdpi.com This knowledge is invaluable for optimizing reaction conditions and improving yields. A significant challenge is to enhance the accuracy of these computational models to more closely reflect experimental reality. nih.gov

Molecular dynamics simulations will also play a crucial role in understanding the conformational dynamics of 3-(3,5-Difluorophenyl)propan-1-ol and its interactions with its environment. This is particularly important for predicting its behavior in different solvents and for designing derivatives with specific physical and chemical properties.

Interdisciplinary Research at the Interface of Chemical Synthesis and Materials Innovation

The unique properties imparted by the difluorophenyl group make 3-(3,5-Difluorophenyl)propan-1-ol an attractive building block for novel materials. umn.edu Interdisciplinary research bridging chemical synthesis and materials science is expected to yield innovative applications for this compound. nih.govacs.orgacs.org

One area of focus is the incorporation of the 3-(3,5-difluorophenyl)propan-1-ol moiety into polymers. mdpi.comacs.orgnih.govyoutube.com The hydroxyl group can serve as a reactive handle for polymerization, leading to fluorinated polymers with enhanced thermal stability, chemical resistance, and specific optical properties. umn.edu Research will likely concentrate on controlling the polymer architecture and fine-tuning its properties for targeted applications.

Furthermore, the rigid difluorophenyl core is of interest in the design of new liquid crystals. By appending suitable side chains, it may be possible to create liquid crystalline materials with tailored phase behavior and electro-optical responses for use in advanced display technologies. The synthesis and characterization of such materials represent a significant and promising research challenge.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3,5-Difluorophenyl)propan-1-ol, and how can reaction conditions be optimized to improve yield?

- Methodological Answer : A common approach involves Friedel-Crafts alkylation of 1,3-difluorobenzene with propanol derivatives under Lewis acid catalysis (e.g., AlCl₃). Optimization requires controlling temperature (0–5°C) to minimize polyalkylation and using anhydrous solvents (e.g., dichloromethane) to enhance electrophilic reactivity . Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the target compound from byproducts like 3,3-difluoro derivatives .

Q. How can the purity and structural integrity of 3-(3,5-Difluorophenyl)propan-1-ol be validated?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹⁹F NMR to confirm fluorine substitution patterns (δ ~ -110 to -120 ppm for meta-fluorines) .

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect impurities <0.1% .

- Melting point analysis : Compare experimental values (e.g., 85–87°C) with literature to assess crystallinity .

Q. What are the key stability considerations for storing 3-(3,5-Difluorophenyl)propan-1-ol?

- Methodological Answer : The compound is hygroscopic and prone to oxidation. Store under inert gas (argon) at 2–8°C in amber glass vials. Stability studies show degradation <5% over 6 months when protected from light and moisture .

Advanced Research Questions

Q. How do computational models predict the reactivity of 3-(3,5-Difluorophenyl)propan-1-ol in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) simulations (B3LYP/6-311+G(d,p)) reveal that the electron-withdrawing fluorine groups lower the LUMO energy (-1.8 eV), favoring nucleophilic attack at the β-carbon. Solvent effects (e.g., DMSO) further stabilize transition states, as shown in free energy profiles . Experimental validation via kinetic isotopic effects (KIE) is recommended to reconcile computational predictions with observed reaction rates.

Q. What strategies resolve contradictions in reported bioactivity data for 3-(3,5-Difluorophenyl)propan-1-ol derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 10 μM vs. 50 μM in kinase inhibition assays) may arise from:

- Solvent polymorphism : Crystalline vs. amorphous forms alter solubility and bioavailability .

- Assay conditions : Variances in ATP concentration (1 mM vs. 10 mM) or buffer pH (7.4 vs. 6.5) impact activity. Standardize protocols using WHO guidelines for enzyme assays .

Q. How can metabolic pathways of 3-(3,5-Difluorophenyl)propan-1-ol be tracked in vivo?

- Methodological Answer : Radiolabel the compound with ¹⁸F isotopes for PET imaging. In rodent models, hepatic CYP450 enzymes (e.g., CYP3A4) oxidize the alcohol group to 3-(3,5-difluorophenyl)propanoic acid, detected via LC-TOF-MS metabolomics . Compare clearance rates in wild-type vs. CYP3A4-knockout models to confirm metabolic routes.

Q. What crystallographic techniques differentiate polymorphs of 3-(3,5-Difluorophenyl)propan-1-ol?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) resolves packing motifs. For example, Form I (monoclinic P2₁/c) shows hydrogen-bonding networks between hydroxyl and fluorine groups, while Form II (triclinic P 1) lacks these interactions, explaining its lower thermal stability (DSC ΔHfusion = 120 vs. 95 J/g) .

Key Research Challenges

- Stereochemical Control : Fluorine’s electronegativity complicates asymmetric synthesis. Chiral auxiliaries (e.g., Evans’ oxazolidinones) or enzymatic resolution (Candida antarctica lipase B) are under investigation .

- Toxicity Profiling : EPA DSSTox data indicate moderate ecotoxicity (LC₅₀ = 12 mg/L in Daphnia magna). Mitigate risks via structure-activity relationship (SAR) studies to reduce bioaccumulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.